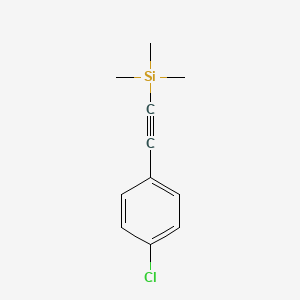
(4-Chlorophenylethynyl)trimethylsilane
Descripción general
Descripción
(4-Chlorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13ClSi. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a chlorine atom at the para position and the ethynyl group is bonded to a trimethylsilyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Chlorophenylethynyl)trimethylsilane can be synthesized through the reaction of (4-chlorophenyl)acetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrosilylation Reactions: The compound can undergo hydrosilylation reactions with alkenes or alkynes in the presence of a platinum or rhodium catalyst to form organosilicon compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Sonogashira Coupling: Palladium acetate, triphenylphosphine, and copper iodide in solvents like tetrahydrofuran or toluene under an inert atmosphere.
Hydrosilylation: Platinum or rhodium catalysts in solvents like toluene or hexane under mild heating.
Major Products Formed:
- Substituted phenylacetylenes
- Disubstituted alkynes
- Organosilicon compounds
Aplicaciones Científicas De Investigación
(4-Chlorophenylethynyl)trimethylsilane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mecanismo De Acción
The mechanism of action of (4-Chlorophenylethynyl)trimethylsilane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the ethynyl group forms a new carbon-carbon bond with an aryl or vinyl group. In hydrosilylation reactions, the trimethylsilyl group adds across the carbon-carbon multiple bond, forming a new organosilicon compound .
Comparación Con Compuestos Similares
- (4-Bromophenylethynyl)trimethylsilane
- (4-Iodophenylethynyl)trimethylsilane
- (Chloromethyl)trimethylsilane
- (Trimethylsilyl)ethynylbenzaldehyde
Comparison: (4-Chlorophenylethynyl)trimethylsilane is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and the types of reactions it can undergo. Compared to its bromine and iodine analogs, it is less reactive in nucleophilic substitution reactions but can still participate effectively in coupling and hydrosilylation reactions .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHXUCWKNRJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391584 | |
| Record name | (4-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78704-49-1 | |
| Record name | (4-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














